

# AS2863619 and Foxp3 Expression Induction: A Technical Guide

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## Compound of Interest

Compound Name: AS2863619 free base

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## Abstract

AS2863619 is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. This technical guide provides an in-depth overview of the mechanism by which AS2863619 induces the expression of the transcription factor Foxp3, a master regulator of regulatory T cells (Tregs). By inhibiting CDK8/19, AS2863619 modulates the phosphorylation status of Signal Transducer and Activator of Transcription 5 (STAT5), leading to enhanced Foxp3 expression and the conversion of conventional T cells into Foxp3+ Tregs. This guide details the underlying signaling pathways, provides a compilation of quantitative data, and outlines key experimental protocols for studying the effects of AS2863619.

## Introduction

Regulatory T cells (Tregs) are a specialized subpopulation of T cells that play a critical role in maintaining immune homeostasis and preventing autoimmune diseases. The transcription factor Foxp3 is essential for the development and function of Tregs. Consequently, identifying compounds that can induce Foxp3 expression is a promising therapeutic strategy for various immunological disorders. AS2863619 has emerged as a key molecule in this area, demonstrating the ability to convert naïve and effector/memory T cells into Foxp3+ Tregs.<sup>[1]</sup> This induction is notably independent of TGF- $\beta$ , a cytokine commonly used to generate Tregs in vitro, but is dependent on IL-2 signaling.<sup>[1][2][3]</sup>

## Mechanism of Action: The CDK8/19-STAT5 Axis

AS2863619 exerts its function by inhibiting the kinase activity of CDK8 and CDK19.[2] These kinases are components of the Mediator complex, which regulates transcription. In the context of T cells, CDK8/19 has been shown to negatively regulate the activity of STAT5.

The proposed mechanism of action is as follows:

- **TCR Signaling and CDK8/19 Activation:** T-cell receptor (TCR) signaling leads to the induction of CDK8 and its paralog, CDK19.
- **CDK8/19-mediated STAT5 Inhibition:** Activated CDK8/19 phosphorylates STAT5 on a serine residue within the PSP (pro-ser-pro) motif. This serine phosphorylation is an inhibitory mark that hinders the subsequent activating tyrosine phosphorylation of STAT5.
- **AS2863619 Inhibition of CDK8/19:** AS2863619 directly inhibits the kinase activity of CDK8 and CDK19.
- **Enhanced STAT5 Tyrosine Phosphorylation:** By preventing the inhibitory serine phosphorylation, AS2863619 treatment leads to a sustained and enhanced phosphorylation of STAT5 at a C-terminal tyrosine residue. This tyrosine phosphorylation is the key activating signal for STAT5.
- **STAT5-mediated Foxp3 Gene Induction:** Activated, tyrosine-phosphorylated STAT5 translocates to the nucleus and binds to regulatory regions within the Foxp3 locus. Chromatin immunoprecipitation sequencing (ChIP-seq) data have revealed that STAT5 primarily binds to the conserved non-coding sequence 0 (CNS0) region, and to a lesser extent, the promoter and CNS2 region of the Foxp3 gene.
- **Induction of Treg-associated Genes:** The binding of activated STAT5 to the Foxp3 locus induces the transcription of Foxp3 and other genes critical for Treg function, such as Il2ra (CD25), Tnfrsf18 (GITR), Foxo1, Ccr4, and Icos.

This pathway highlights a novel approach to induce a Treg phenotype by targeting the intracellular signaling cascades that regulate Foxp3 expression.

## Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of AS2863619.

Table 1: In Vitro Kinase Inhibitory Activity of AS2863619

Target	IC50 (nM)
CDK8	0.61
CDK19	4.28

Table 2: Effect of AS2863619 on STAT5 Phosphorylation in Mouse CD4+ T Cells

Treatment	STAT5 Serine Phosphorylation (PSP motif)	STAT5 Tyrosine Phosphorylation (C-terminal)
AS2863619 (1 $\mu$ M, 22 hours)	~40% of control	~160% of control

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of AS2863619.

### In Vitro T Cell Differentiation and Foxp3 Induction Assay

Objective: To assess the ability of AS2863619 to induce Foxp3 expression in primary T cells.

Materials:

- AS2863619
- Mouse splenocytes or human Peripheral Blood Mononuclear Cells (PBMCs)
- CD4+ T cell isolation kit (negative selection)
- Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

- Recombinant human or mouse IL-2
- Complete RPMI-1640 medium
- Flow cytometry staining buffers
- Fluorochrome-conjugated antibodies against CD4, CD25, and Foxp3

Protocol:

- Isolate CD4+ T cells from splenocytes or PBMCs using a negative selection kit according to the manufacturer's instructions.
- Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.
- Seed the purified CD4+ T cells at a density of  $1 \times 10^6$  cells/mL in complete RPMI-1640 medium.
- Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) and recombinant IL-2 (e.g., 20 U/mL) to the cell suspension.
- Add AS2863619 at various concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).
- Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.
- Harvest the cells and proceed with flow cytometry analysis for Foxp3 expression.

## Flow Cytometry for Foxp3 Staining

Objective: To quantify the percentage of Foxp3+ cells following treatment with AS2863619.

Protocol:

- Harvest the cultured T cells and wash them with FACS buffer (PBS with 2% FBS).
- Perform cell surface staining with fluorochrome-conjugated antibodies against CD4 and CD25 for 30 minutes at 4°C in the dark.

- Wash the cells twice with FACS buffer.
- Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set according to the manufacturer's protocol. This typically involves a 30-60 minute incubation in a fixation/permeabilization buffer at room temperature.
- Wash the cells with the provided permeabilization buffer.
- Stain with a fluorochrome-conjugated anti-Foxp3 antibody for 30-45 minutes at 4°C in the dark.
- Wash the cells twice with permeabilization buffer.
- Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- Analyze the data by gating on the CD4+ population and then determining the percentage of Foxp3+ cells.

## Western Blot for STAT5 Phosphorylation

Objective: To determine the effect of AS2863619 on the phosphorylation of STAT5 at serine and tyrosine residues.

Protocol:

- Culture CD4+ T cells with or without AS2863619 as described in the in vitro differentiation assay for a specified time (e.g., 22 hours).
- Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against phospho-STAT5 (Serine), phospho-STAT5 (Tyrosine), and total STAT5 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensities and normalize the phosphorylated STAT5 signals to the total STAT5 signal.

## Chromatin Immunoprecipitation (ChIP) for STAT5 Binding to the Foxp3 Locus

Objective: To determine if AS2863619 treatment enhances the binding of STAT5 to the regulatory regions of the Foxp3 gene.

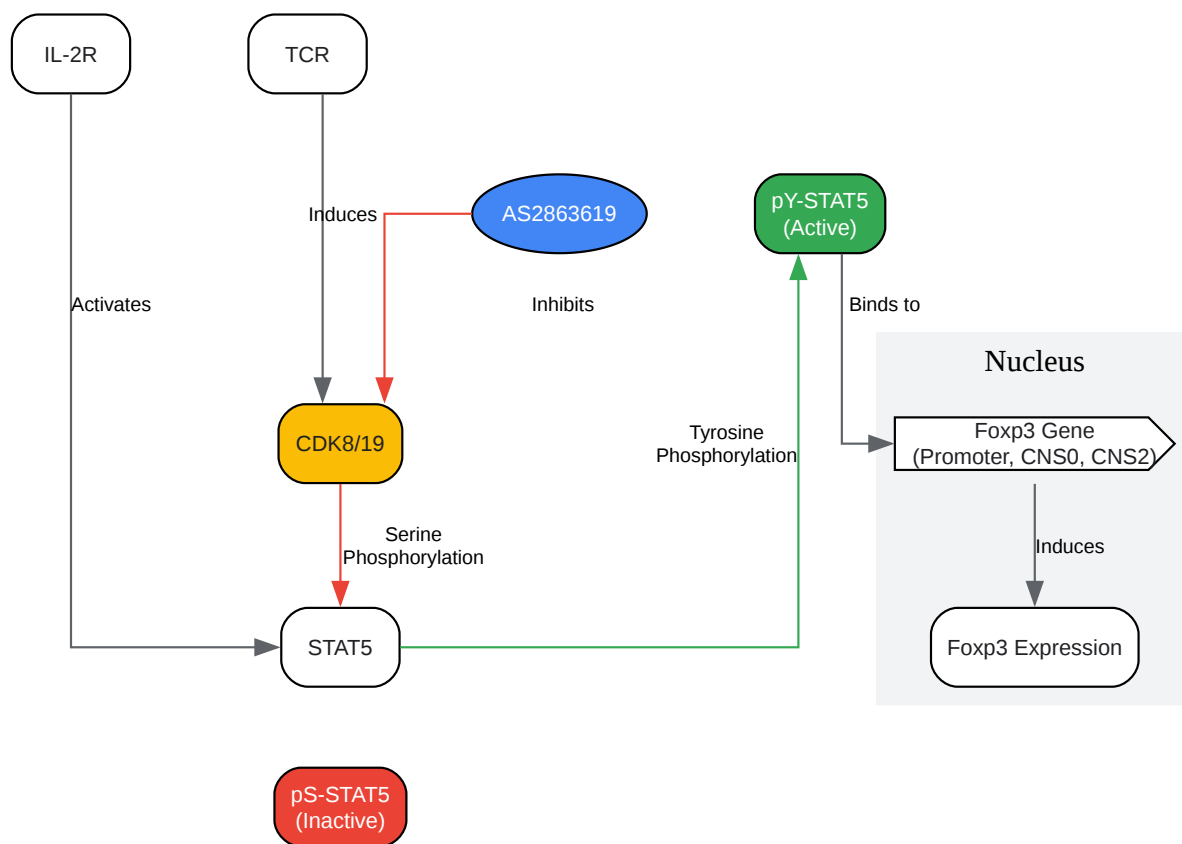
Protocol:

- Culture CD4+ T cells with AS2863619 or vehicle control.
- Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
- Quench the cross-linking reaction with glycine.
- Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-600 bp.
- Pre-clear the chromatin with protein A/G beads.
- Immunoprecipitate the chromatin overnight at 4°C with an anti-STAT5 antibody or an IgG control.
- Capture the antibody-chromatin complexes with protein A/G beads.

- Wash the beads to remove non-specific binding.
- Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
- Purify the DNA.
- Analyze the enrichment of specific DNA regions (e.g., Foxp3 promoter, CNS0, CNS2) by qPCR or ChIP-seq.

## Visualizations

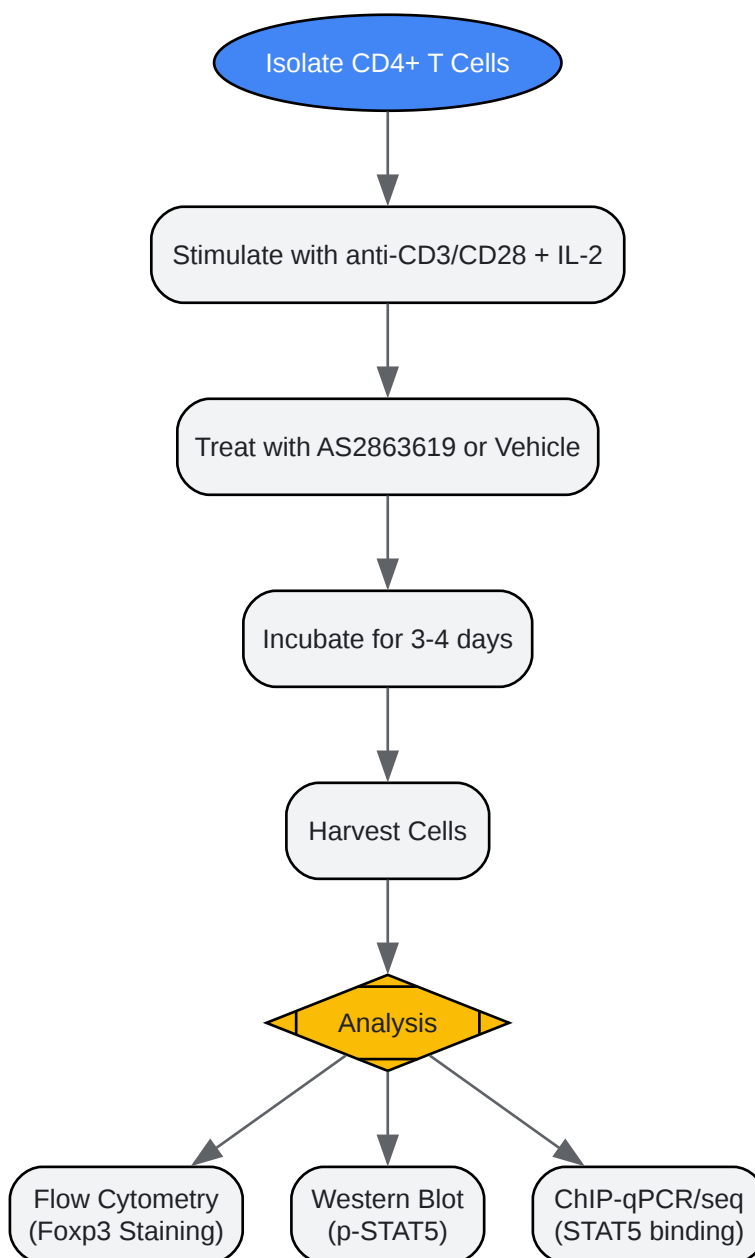
### Signaling Pathway of AS2863619-mediated Foxp3 Induction



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Caption: AS2863619 inhibits CDK8/19, promoting STAT5 tyrosine phosphorylation and Foxp3 gene expression.

## Experimental Workflow for In Vitro Foxp3 Induction



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Caption: Workflow for assessing AS2863619-mediated Foxp3 induction in vitro.

## Conclusion



AS2863619 represents a significant advancement in the field of immunology, offering a novel, TGF- $\beta$ -independent mechanism for the induction of Foxp3 expression and the generation of regulatory T cells. By targeting the CDK8/19-STAT5 signaling axis, AS2863619 provides a powerful tool for researchers studying Treg biology and a promising therapeutic candidate for autoimmune and inflammatory diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and drug development professionals working to further elucidate and harness the immunomodulatory potential of CDK8/19 inhibition.

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